N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as PPO, is a chemical compound that has gained significant attention in the field of scientific research. PPO is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is essential for the growth and survival of cancer cells, making PPO a promising candidate for cancer therapy.
Scientific Research Applications
Antibacterial Activity
The benzenesulfonyl moiety in the compound has been evaluated for its antibacterial activity . Research has shown that derivatives of benzenesulfonyl, like the one present in this compound, exhibit bactericidal activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . These findings suggest that our compound could be a promising structure for the development of new synthetic classes of antimicrobials.
Reactive Species Generation
Another significant application is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These reactive species play a crucial role in the lethality against bacteria. The compound’s ability to disturb membrane architecture and increase ROS could be harnessed for designing new antibacterial strategies .
Drug-Resistant Bacteria Growth Inhibition
Compounds with a benzenesulfonyl derivative structure have been synthesized as potent growth inhibitors of drug-resistant bacteria. They have shown effectiveness against ESKAPE pathogens, which are known for causing nosocomial infections worldwide . This indicates that our compound may be used to tackle antibiotic-resistant bacterial infections.
Biofilm Eradication
The compound’s structure is conducive to the eradication of biofilms , which are protective layers that bacteria form to shield themselves from antibiotics. Derivatives of this compound have been effective against S. aureus biofilms , suggesting potential applications in disrupting bacterial colonies that are resistant to conventional treatments .
Fragment-Based Drug Design
The compound can be utilized in fragment-based drug design (FBDD) . This approach involves identifying small chemical “fragments” of the compound that can bind efficiently to the biological target and then expanding or combining these fragments to produce a potent drug .
Radical Scavenging
Benzenesulfonyl derivatives have been associated with radical scavenging properties. The compound could be explored for its potential to act as a radical scavenger, which may have implications in treating oxidative stress-related diseases .
properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-21(23-14-7-11-18-9-3-1-4-10-18)22(27)24-17-20-25(15-8-16-30-20)31(28,29)19-12-5-2-6-13-19/h1-6,9-10,12-13,20H,7-8,11,14-17H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSCMDSGAVGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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